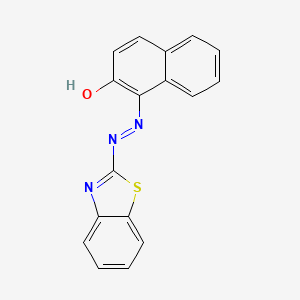
1-(2-Benzothiazolylazo)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzothiazolylazo)-2-naphthol is an organic compound known for its vibrant color and applications in various scientific fields. It is a derivative of naphthol and benzothiazole, which are both aromatic compounds. This compound is often used in analytical chemistry due to its ability to form complexes with metals, making it useful as a reagent in various chemical analyses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzothiazolylazo)-2-naphthol typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 2-naphthol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzothiazolylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Benzothiazolylazo)-2-naphthol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzothiazolylazo)-2-naphthol involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection of specific metals. The compound’s azo group can also undergo various chemical transformations, contributing to its versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with similar applications in analytical chemistry.
2-Naphthalenol, 1-(4-nitrophenylazo)-: Known for its use in dye production.
2-Naphthalenol, 1-(2-pyridylazo)-: Used in complexometric titrations.
Uniqueness
1-(2-Benzothiazolylazo)-2-naphthol stands out due to its specific structure, which combines the properties of naphthol and benzothiazole. This unique combination enhances its ability to form stable complexes with metal ions, making it particularly useful in analytical applications.
Propiedades
Número CAS |
3012-50-8 |
|---|---|
Fórmula molecular |
C17H11N3OS |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11N3OS/c21-14-10-9-11-5-1-2-6-12(11)16(14)19-20-17-18-13-7-3-4-8-15(13)22-17/h1-10,21H |
Clave InChI |
NXFVJTJWPUVTKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |
Key on ui other cas no. |
3012-50-8 |
Sinónimos |
1-2-(benzothiazolylazo)-2-naphthol 2-(2-hydroxy-1-naphthylazo)benzothiazole BTAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















